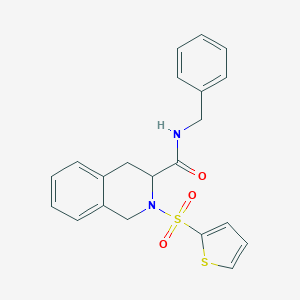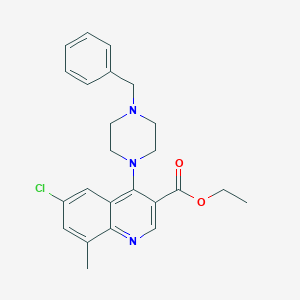![molecular formula C20H17NO4S2 B284895 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide, also known as ION, is a synthetic compound that has gained significant attention in the field of medicinal chemistry and drug discovery. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The selective inhibition of CA IX by ION has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide binds to the active site of CA IX and inhibits its catalytic activity. CA IX is overexpressed in hypoxic regions of tumors and plays a crucial role in maintaining the pH balance in cancer cells. By inhibiting CA IX, 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide disrupts the pH regulation and leads to the accumulation of acidic metabolites, which can induce cell death and reduce tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has a significant impact on the biochemical and physiological processes of cancer cells. It induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and enhances the efficacy of chemotherapy. 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has also been shown to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in tumor progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is its selectivity towards CA IX, which makes it a potential therapeutic agent for cancer treatment. However, the limitations of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide include its low solubility in water and the potential for off-target effects. Further studies are needed to optimize the formulation and delivery of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide to improve its efficacy and reduce its toxicity.
Direcciones Futuras
The potential applications of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide in cancer therapy are vast, and several future directions can be explored. These include the development of combination therapies with other chemotherapy agents, the use of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide as a diagnostic tool for imaging hypoxic regions of tumors, and the investigation of its potential use in other diseases such as glaucoma and osteoporosis. Further studies are needed to elucidate the mechanism of action of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Conclusion:
In conclusion, 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a promising compound that has shown significant potential in cancer therapy. Its unique structure and mechanism of action make it an attractive target for scientific research, and its selectivity towards CA IX makes it a potential therapeutic agent for cancer treatment. Further studies are needed to optimize its formulation and delivery, as well as to explore its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-hydroxy-1,4-naphthoquinone with 2-aminothiophenol, followed by the addition of isopropylamine and benzenesulfonyl chloride. The final product is obtained after purification and characterization by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
The unique structure and mechanism of action of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide have made it an attractive target for scientific research. It has been extensively studied for its potential use in cancer therapy, as well as in other areas such as imaging and diagnostics. The ability of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide to selectively target CA IX has been shown to reduce tumor growth and enhance the effectiveness of chemotherapy in preclinical models.
Propiedades
Fórmula molecular |
C20H17NO4S2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S2/c1-12(2)13-7-9-14(10-8-13)27(23,24)21-17-11-18-19(25-20(22)26-18)16-6-4-3-5-15(16)17/h3-12,21H,1-2H3 |
Clave InChI |
RTVLAZQWAHSVHJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)

![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)



